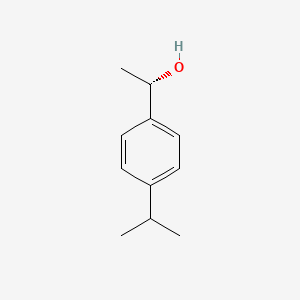

(1S)-1-(4-isopropylphenyl)ethanol

Beschreibung

Significance of Chiral Phenyl-Substituted Alcohols in Contemporary Organic Chemistry

Chiral phenyl-substituted alcohols, a class to which (1S)-1-(4-isopropylphenyl)ethanol belongs, are of paramount importance in organic chemistry. These compounds contain a stereogenic center—a carbon atom bonded to four different substituents—which gives rise to non-superimposable mirror images known as enantiomers. fiveable.me This chirality is a fundamental aspect of molecular recognition in biological systems. Consequently, the specific three-dimensional arrangement of atoms in a molecule can dictate its biological activity.

The significance of these chiral alcohols stems from their role as versatile intermediates in the synthesis of a wide array of complex molecules. fiveable.me They are foundational components for creating pharmaceuticals, agrochemicals, and other specialty chemicals where a precise stereochemistry is often crucial for efficacy and to minimize potential side effects. nih.govmagtech.com.cn The synthesis of optically pure alcohols can be achieved through various methods, including enzymatic resolution and the asymmetric reduction of prochiral ketones. nih.govwisdomlib.org

Research Context and Scope of this compound Studies

Research surrounding this compound is primarily driven by its application as a chiral synthon. The isopropylphenyl group, in particular, is a structural motif found in a number of biologically active compounds. The focus of many studies is the development of efficient and highly selective methods for its synthesis.

The primary route to this compound is the asymmetric reduction of its corresponding prochiral ketone, 4'-isopropylacetophenone (B1293387). chemicalbook.comsigmaaldrich.comsigmaaldrich.com This transformation is a key area of investigation, with researchers exploring a variety of catalytic systems to achieve high enantiomeric excess (e.e.), which is a measure of the purity of one enantiomer over the other.

Biocatalysis, utilizing whole microbial cells or isolated enzymes like alcohol dehydrogenases (ADHs), has proven to be a particularly attractive approach. nih.govmagtech.com.cnwisdomlib.org These methods often offer high enantioselectivity under mild reaction conditions, presenting a greener alternative to traditional chemical methods. magtech.com.cnrsc.org The scope of research includes screening different microorganisms and enzymes, optimizing reaction conditions such as pH, temperature, and co-solvents, and even employing genetic engineering to enhance catalyst performance. nih.govmagtech.com.cn

Overview of Synthetic Challenges and Stereochemical Control

The principal challenge in the synthesis of this compound lies in achieving absolute stereochemical control. The goal is to produce the desired (S)-enantiomer in high purity, minimizing the formation of the unwanted (R)-enantiomer.

Asymmetric Reduction Strategies:

The asymmetric reduction of 4'-isopropylacetophenone is the most common strategy. This can be broadly categorized into two main approaches:

Biocatalytic Reduction: This involves the use of enzymes, often from microbial sources, to catalyze the enantioselective reduction of the ketone. nih.govmagtech.com.cn Alcohol dehydrogenases (ADHs) are particularly effective, utilizing a cofactor such as NADH or NADPH to deliver a hydride to the ketone, resulting in the formation of the chiral alcohol. nih.gov The stereochemical outcome is dictated by the specific enzyme used, with different enzymes favoring the formation of either the (S) or (R) enantiomer. nih.gov

Chemo-catalytic Reduction: This approach employs chiral metal complexes or organocatalysts to effect the asymmetric reduction. These catalysts create a chiral environment around the ketone, directing the reducing agent to attack from a specific face, thereby leading to an excess of one enantiomer.

Factors Influencing Stereoselectivity:

Several factors can influence the stereochemical outcome of the reduction:

Catalyst Structure: The inherent chirality of the catalyst, whether it's the active site of an enzyme or the ligands of a metal complex, is the primary determinant of stereoselectivity.

Reaction Conditions: Parameters such as temperature, pressure, and solvent can significantly impact the enantioselectivity of the reaction. For instance, in some catalytic systems, lower temperatures can lead to higher enantiomeric excesses.

Substrate Properties: The electronic and steric properties of the substrate, in this case, 4'-isopropylacetophenone, can also play a role in the stereochemical outcome.

The development of robust and scalable synthetic routes to enantiomerically pure this compound remains an active area of research, driven by its continued importance as a chiral building block in the synthesis of valuable and complex molecules.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(1S)-1-(4-propan-2-ylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-8(2)10-4-6-11(7-5-10)9(3)12/h4-9,12H,1-3H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPWMXVJCBUKVQH-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

346585-61-3 | |

| Record name | (1S)-1-[4-(propan-2-yl)phenyl]ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1s 1 4 Isopropylphenyl Ethanol and Its Chiral Derivatives

Chemoenzymatic Synthetic Approaches

Chemoenzymatic methods leverage the high stereoselectivity of biological catalysts, such as enzymes, to perform chiral transformations that are often challenging for traditional chemical synthesis. nih.gov These approaches are valued for their efficiency under mild reaction conditions and their environmentally friendly nature.

Bioreduction of 4-Isopropylacetophenone Utilizing Alcohol Dehydrogenases

The asymmetric reduction of ketones to produce enantiomerically pure alcohols is a classic application of alcohol dehydrogenases (ADHs). researchgate.net These enzymes, belonging to the oxidoreductase superfamily, catalyze the reversible transfer of a hydride from a cofactor, typically NADH or NADPH, to the carbonyl carbon of a ketone. researchgate.net The inherent three-dimensional structure of the enzyme's active site dictates the facial selectivity of the hydride attack on the prochiral ketone, leading to the formation of a single enantiomer of the alcohol.

For the synthesis of (1S)-1-(4-isopropylphenyl)ethanol, an ADH with the appropriate stereopreference is selected to reduce 4-isopropylacetophenone. The process involves incubating the substrate with the chosen ADH in a buffered aqueous solution, often with a co-solvent to improve the solubility of the hydrophobic ketone. A crucial aspect of this system is the continuous regeneration of the expensive NAD(P)H cofactor. This is commonly achieved by incorporating a secondary "sacrificial" alcohol (like 2-propanol) and a second dehydrogenase, or by using an enzyme like formate (B1220265) dehydrogenase which converts formate to CO2. nih.gov The exceptional chemo-, regio-, and stereoselectivity of ADHs make them highly attractive catalysts for generating enantiopure alcohols like this compound. researchgate.net

Lipase-Catalyzed Transesterification Strategies

Kinetic resolution using lipases is a robust and widely used method for separating enantiomers of a racemic alcohol. This strategy is based on the differential rate at which a lipase (B570770) acylates the two enantiomers. For a racemic mixture of (±)-1-(4-isopropylphenyl)ethanol, a lipase can be used to selectively acylate the (R)-enantiomer, leaving the desired (S)-enantiomer as the unreacted alcohol.

The process involves the transesterification of the racemic alcohol with an acyl donor, such as vinyl acetate (B1210297) or isopropenyl acetate, in a non-polar organic solvent. nih.govnih.gov Immobilized lipases, like Novozym 435 (from Candida antarctica lipase B) or Novozym 40086, are often preferred as they can be easily recovered and reused. nih.govnih.gov The selection of the solvent, acyl donor, and temperature is critical to achieving high enantiomeric excess (ee) and a conversion (c) close to the theoretical maximum of 50% for a kinetic resolution. nih.gov For instance, in a study on the closely related substrate 1-(4-methoxyphenyl)ethanol, vinyl acetate was found to be an effective acyl donor and n-hexane the optimal solvent. nih.gov Under optimized conditions, this method can yield the desired alcohol enantiomer with very high optical purity. nih.gov

Below is a table illustrating how reaction parameters can be optimized, based on findings for a similar substrate. nih.gov

| Parameter | Variation | Effect on Enantiomeric Excess (ee) & Conversion (c) |

| Lipase Source | Candida antarctica, Pseudomonas fluorescens, etc. | Different lipases exhibit varying enantioselectivity (E-value). Novozym 40086 was found to be highly selective for a similar substrate. nih.gov |

| Acyl Donor | Vinyl acetate, Ethyl acetate, Isopropenyl acetate | Irreversible acyl donors like vinyl acetate often lead to higher ee values by preventing the reverse reaction. nih.govnih.gov |

| Solvent | n-Hexane, Toluene, Dichloromethane (B109758) | Non-polar solvents like n-hexane are generally preferred as they maintain high enzyme activity and selectivity. nih.gov |

| Temperature | 25°C - 45°C | Lower temperatures can sometimes increase enantioselectivity, but at the cost of a slower reaction rate. An optimal temperature (e.g., 35°C) balances these factors. nih.gov |

| Substrate Ratio | 1:1 to 1:10 (Alcohol:Acyl Donor) | A higher molar ratio of the acyl donor can drive the reaction forward, improving conversion. nih.gov |

Exploration of Novel Biocatalytic Systems for Enantioselective Synthesis

Research continues to expand the toolbox of biocatalysts for chiral alcohol synthesis beyond conventional ADHs and lipases. One area of innovation is the use of different enzyme classes. For example, vanillyl alcohol oxidase (VAO) has been used for the enantioselective oxyfunctionalization of 4-ethylphenol, producing (R)-1-(4'-hydroxyphenyl)ethanol. wur.nl This type of enzymatic C-H activation and subsequent hydration represents a novel pathway to chiral benzylic alcohols.

Another avenue of development is the implementation of advanced reaction engineering concepts, such as flow chemistry. nih.gov Immobilized enzymes can be packed into columns, allowing for a continuous process where the substrate is passed through the reactor and the chiral product is collected downstream. This approach offers benefits like improved scalability, easier product separation, and enhanced enzyme stability. nih.gov For instance, systems integrating a flavin-dependent Old Yellow Enzyme (OYE) with a hydrogenase for cofactor regeneration have been developed for the asymmetric reduction of enones in a scalable flow system. nih.gov Such novel biocatalytic systems hold promise for developing more efficient and sustainable industrial processes for producing chiral alcohols like this compound.

Asymmetric Catalytic Hydrogenation and Transfer Hydrogenation

Asymmetric hydrogenation is a powerful technology for the synthesis of chiral compounds, adding hydrogen across a double bond with high spatial control. wikipedia.org This is achieved using a chiral catalyst, typically a transition metal complex coordinated to a chiral ligand. The process can be performed using high-pressure hydrogen gas (asymmetric hydrogenation) or by using a hydrogen donor molecule like 2-propanol or formic acid (asymmetric transfer hydrogenation). wikipedia.org

Application of Chiral Metal Complex Catalysts (e.g., Ruthenium, Rhodium, Iridium)

The asymmetric reduction of prochiral ketones like 4-isopropylacetophenone is effectively catalyzed by chiral complexes of Ruthenium, Rhodium, and Iridium. nih.govwiley-vch.denih.gov

Ruthenium Catalysts: Ruthenium complexes are among the most successful and widely studied catalysts for ketone hydrogenation. nih.gov The pioneering work of Noyori demonstrated that Ru(II) complexes bearing chiral diphosphine ligands (like BINAP) in combination with a chiral diamine (like DPEN) are exceptionally effective. acs.org This metal-ligand bifunctional mechanism allows for highly efficient and enantioselective reduction under mild conditions. nih.gov More recently, other ligands, such as those derived from cinchona alkaloids, have been used with ruthenium to achieve extremely high enantioselectivity (up to 99.9% ee) for the hydrogenation of various aromatic ketones. nih.gov

Rhodium Catalysts: Rhodium complexes, often employing chiral phosphine (B1218219) ligands such as DIPAMP and BINAP, are also highly effective for asymmetric hydrogenation, particularly for substrates like dehydroamino acids. wiley-vch.dersc.org While historically more focused on C=C bond reduction, their application extends to the reduction of ketones, providing a valuable alternative to ruthenium-based systems. wiley-vch.de

Iridium Catalysts: Iridium catalysts, frequently paired with chiral P,N-ligands like PHOX (phosphinooxazolines), have broadened the scope of asymmetric hydrogenation to include unfunctionalized olefins. nih.gov Supported iridium catalysts have also shown good performance in the hydrogenation of acetophenone (B1666503) and its derivatives. pku.edu.cn These catalysts are known for their high activity and can be effective for the reduction of a wide range of substrates, including ketones. pku.edu.cnacs.org

The table below summarizes representative catalyst systems used for the asymmetric hydrogenation of acetophenone, a close analog of 4-isopropylacetophenone.

| Metal | Chiral Ligand | Conditions | Conversion (%) | ee (%) | Reference |

| Ruthenium | (S,S)-TsDPEN / p-cymene | H₂ (gas), Methanol | 100 | 96 | nih.gov, capes.gov.br |

| Ruthenium | Cinchona-derived NNP | H₂ (gas), MeOH, Ba(OH)₂ | >99.9 | 98.8 | nih.gov |

| Ruthenium | (S)-BINAP / (S,S)-DPEN | H₂ (gas), 2-Propanol, KOtBu | >99 | >99 | acs.org |

| Iridium | (1S,2S)-DPEN / L-Proline | H₂ (gas), LiOH | High | 71.3 | pku.edu.cn |

Development of Hydrogen Transfer-Type Reduction Protocols

Asymmetric transfer hydrogenation (ATH) offers a practical and often safer alternative to high-pressure hydrogenation. researchgate.net In this process, hydrogen is transferred from a donor molecule, most commonly 2-propanol or a formic acid/triethylamine mixture, to the ketone. acs.org

Ruthenium complexes, particularly those of the type [RuCl₂(arene)(chiral ligand)], are the most prominent catalysts for ATH. acs.org For example, a Noyori-type catalyst formed in situ from [RuCl₂(p-cymene)]₂ and a chiral amino alcohol ligand can effectively reduce acetophenone using 2-propanol as the hydrogen source and solvent, achieving high enantiomeric excess. acs.orgrug.nl The reaction is typically performed in the presence of a base, such as potassium tert-butoxide or potassium hydroxide (B78521). researchgate.netacs.org

The development of these protocols also includes exploring greener and more sustainable options. For example, glycerol, a non-toxic and renewable biomass derivative, has been successfully used as a hydrogen donor in iridium-catalyzed transfer hydrogenation reactions. researchgate.net Other developments focus on using abundant, non-precious metal catalysts or even simple solid bases like MgO to facilitate the reaction. mdpi.com These advancements aim to make the synthesis of chiral alcohols like this compound more economical and environmentally benign.

Chiral Ligand-Mediated Reductions

The asymmetric reduction of prochiral ketones is a cornerstone for producing chiral secondary alcohols like this compound. nih.gov This transformation relies on the use of chiral ligands to influence the stereochemical outcome of the reduction.

Stereoselective Borane (B79455) Reductions

One of the most reliable methods for the enantioselective reduction of prochiral ketones is the Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction. wikipedia.orgorganic-chemistry.org This method utilizes a chiral oxazaborolidine catalyst in conjunction with a borane source, such as borane-tetrahydrofuran (B86392) (BH3•THF), to achieve high yields and enantioselectivities. nih.govwikipedia.org

The mechanism involves the coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst. wikipedia.orgyoutube.com This activation enhances the Lewis acidity of the catalyst's endocyclic boron, which then coordinates to the ketone at the sterically more accessible lone pair of the carbonyl oxygen. wikipedia.orgyoutube.com This coordination orients the ketone for a face-selective hydride transfer from the borane, proceeding through a six-membered transition state to yield the desired chiral alcohol after workup. wikipedia.org

The CBS reduction is a powerful and widely used method for the stereoselective reduction of a broad range of ketones. youtube.com The predictability of the stereochemical outcome and the high enantiomeric excess (ee) achievable make it a preferred method. organic-chemistry.orgisomerlab.com For instance, the reduction of aromatic ketones using chiral alkoxy-amine-borane complexes has been shown to produce the corresponding secondary alcohols with significant enantiomeric excess. rsc.org The in-situ generation of the oxazaborolidine catalyst from a chiral amino alcohol and borane offers a practical and efficient alternative to using the pre-formed catalyst. organic-chemistry.orgijprs.com

Table 1: Examples of Stereoselective Borane Reductions

| Catalyst System | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |

| Chiral oxazaborolidine/BH3•THF | Prochiral ketone | (S) or (R) alcohol | High | wikipedia.orgorganic-chemistry.org |

| Chiral alkoxy-amine-borane complex | Aromatic ketone | Chiral secondary alcohol | Up to 60% | rsc.org |

| In-situ generated oxazaborolidine | Prochiral ketone | Chiral secondary alcohol | Up to 98% | organic-chemistry.org |

Other Chiral Auxiliary-Assisted Reductions

Beyond borane-based methods, other chiral auxiliaries play a crucial role in the stereocontrolled synthesis of alcohols. Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical course of a reaction. wikipedia.orgsigmaaldrich.com

One notable example is the use of pseudoephedrine as a chiral auxiliary. wikipedia.org When reacted with a carboxylic acid or its derivative, it forms an amide. The α-proton of the carbonyl can be deprotonated to form an enolate, which then reacts with electrophiles in a diastereoselective manner, guided by the stereochemistry of the pseudoephedrine auxiliary. wikipedia.org The auxiliary can then be cleaved to yield the enantiomerically enriched product. wikipedia.orgnih.gov

Another approach involves the use of chiral ligands in transition metal-catalyzed hydrogenations. The Noyori asymmetric hydrogenation, for which Ryōji Noyori was awarded the Nobel Prize in Chemistry in 2001, employs ruthenium catalysts with chiral BINAP ligands to reduce ketones enantioselectively. nrochemistry.comchem-station.comwikipedia.orgslideshare.net This method is highly efficient and chemoselective, capable of reducing ketones in the presence of other reducible functional groups like olefins. chem-station.com The reaction typically uses hydrogen gas as the reductant and can achieve very high turnover numbers. chem-station.com

Transfer hydrogenation is another valuable technique, where an organic molecule like isopropanol (B130326) or formic acid serves as the hydrogen source. wikipedia.org Chiral transition metal complexes, often with ruthenium, rhodium, or iridium, catalyze the enantioselective transfer of hydrogen to the ketone. wikipedia.org

Nucleophilic Catalysis in Stereocontrolled Synthesis

Nucleophilic catalysis offers another powerful avenue for the synthesis of chiral molecules, including this compound. These methods often involve the use of chiral nucleophiles or catalysts that activate substrates towards nucleophilic attack in an enantioselective manner.

Chiral Nucleophile-Metal Bifunctional Catalytic Systems

Chiral bifunctional catalysts, which possess both a Lewis acidic metal center and a Lewis basic site, have emerged as effective tools for asymmetric synthesis. These catalysts can activate both the nucleophile and the electrophile simultaneously, leading to highly organized transition states and excellent enantioselectivity.

For example, chiral N-heterocyclic carbene (NHC)-metal complexes can act as bifunctional catalysts. The metal center can coordinate to and activate the electrophile, while the NHC moiety can interact with the nucleophile. In the context of synthesizing chiral alcohols, a proposed mechanism involves a chiral bidentate magnesium complex acting as a bifunctional catalyst. The Lewis acidic magnesium atom activates an allylic substrate, while a Lewis basic site on the ligand enhances the nucleophilicity of a Grignard reagent, facilitating a highly enantioselective allylic alkylation. acs.org

The development of chiral bifunctional organocatalysts, such as those derived from cinchona alkaloids or 1,2-diaminocyclohexane, has also been significant. nih.gov These catalysts can promote reactions through hydrogen bonding and other non-covalent interactions to create a chiral environment that directs the stereochemical outcome. nih.gov

Enantioselective Phosphorylation involving Alcohols

Kinetic resolution is a key strategy for separating enantiomers from a racemic mixture. In the context of alcohols, enantioselective phosphorylation, often catalyzed by chiral phosphine catalysts, can be employed. nih.gov This process involves the selective reaction of one enantiomer of the alcohol with a phosphorylating agent, leaving the other enantiomer unreacted.

The kinetic resolution of secondary alcohols can be highly effective. jocpr.com For instance, the acylation of secondary alcohols catalyzed by chiral pyridine (B92270) derivatives shows that increasing the steric bulk of the substrate can lead to a significant rate acceleration for the major enantiomer, thereby enhancing the enantioselectivity. nih.gov Lipases are also widely used for the kinetic resolution of racemic alcohols through enantioselective acylation or hydrolysis. jocpr.commdpi.com The efficiency of these enzymatic resolutions is often high for secondary alcohols. jocpr.com

Dynamic kinetic resolution (DKR) is an even more powerful approach that combines kinetic resolution with in-situ racemization of the slower-reacting enantiomer. mdpi.commdpi.com This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product, achieving yields up to 100%. mdpi.commdpi.com Non-enzymatic methods for the DKR of secondary alcohols have been developed, for example, using a combination of a ruthenium-based racemization catalyst and an appropriate acylating agent. nih.gov

Precursor Synthesis and Transformation Pathways

The primary precursor for the synthesis of this compound is 4'-isopropylacetophenone (B1293387). chemicalbook.comguidechem.commerckmillipore.comsigmaaldrich.comsigmaaldrich.com This ketone can be prepared through the Friedel-Crafts acylation of cumene (B47948) (isopropylbenzene). chemicalbook.comguidechem.comperfumerflavorist.com The reaction typically involves condensing cumene with acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). chemicalbook.comguidechem.com

Once 4'-isopropylacetophenone is obtained, it can be transformed into the desired chiral alcohol through the various stereoselective reduction methods discussed previously. The choice of reduction method will depend on the desired enantiomeric purity, scale of the reaction, and availability of reagents and catalysts.

Table 2: Precursor Synthesis and Properties

| Compound | Synthesis Method | Key Reagents | Physical State | Molar Mass ( g/mol ) |

| 4'-Isopropylacetophenone | Friedel-Crafts Acylation | Cumene, Acetyl Chloride/Anhydride, AlCl3 | Liquid | 162.23 |

| This compound | Asymmetric Reduction | 4'-Isopropylacetophenone, Chiral Reducing Agent | - | 164.25 |

Friedel-Crafts Acylation for 4-Isopropylacetophenone Precursors

The Friedel-Crafts acylation is a cornerstone of organic synthesis, first reported by Charles Friedel and James Mason Crafts in 1877, and it remains a principal method for the synthesis of aryl ketones. thieme.de In the context of producing this compound, this reaction is employed to synthesize the key intermediate, 4-isopropylacetophenone. perfumerflavorist.com

The reaction typically involves the acylation of cumene (isopropylbenzene) with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. perfumerflavorist.com Traditional catalysts include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and titanium tetrachloride (TiCl₄). perfumerflavorist.com While effective, these catalysts are often hazardous and generate significant waste. perfumerflavorist.com

Modern advancements have led to the exploration of more environmentally benign solid acid catalysts, such as zeolites (particularly ZSM-5 and Beta), and clay catalysts like FeCl₃ over K10. perfumerflavorist.com Acetic anhydride is often the preferred acylating agent when using zeolite catalysts. perfumerflavorist.com The choice of catalyst and acylating agent can significantly influence the reaction's efficiency and waste production. perfumerflavorist.com For instance, using acetic anhydride produces only acetic acid as a byproduct, which is a more sustainable option compared to the waste generated by traditional Lewis acids. perfumerflavorist.com

A specific example of this reaction involves the condensation of cumene with acetyl chloride using ferric chloride as a catalyst in an inert solvent like methylene (B1212753) chloride at a controlled temperature of 15-20°C. google.com Another documented procedure utilizes 12.0 g of cumene and 8.1 mL of acetyl chloride, catalyzed by 1.30 g of AlCl₃ in 100 mL of dichloromethane at 0°C, which after purification, yielded 11.5 g of 4-isopropylacetophenone. chegg.com

The resulting 4-isopropylacetophenone is a colorless liquid with an odor reminiscent of orris and basil and is used not only as a synthetic intermediate but also as a perfuming and flavoring agent. perfumerflavorist.comchemicalbook.com

Table 1: Comparison of Catalysts for Friedel-Crafts Acylation of Cumene

| Catalyst Type | Specific Catalyst(s) | Acylating Agent(s) | Key Advantages | Key Disadvantages |

| Traditional Lewis Acids | AlCl₃, FeCl₃, TiCl₄ perfumerflavorist.com | Acetyl chloride, Acetic anhydride perfumerflavorist.com | High reactivity and yield in some cases. | Hazardous, produce significant waste, often destroyed during the reaction. perfumerflavorist.com |

| Solid Lewis Acids | FeCl₃ over K10 clay perfumerflavorist.com | Acetyl chloride, Acetic anhydride | Can be more environmentally friendly. | May require specific reaction conditions. |

| Zeolites | ZSM-5, Zeolite Beta perfumerflavorist.com | Acetic anhydride perfumerflavorist.com | Reusable, reduced waste, environmentally benign. perfumerflavorist.com | May have lower activity than traditional catalysts. |

Chalcone (B49325) Derivatives as Synthetic Intermediates

Chalcones, or 1,3-diaryl-2-propen-1-ones, are another important class of intermediates in organic synthesis. nih.gov These compounds, characterized by two aromatic rings linked by an α,β-unsaturated carbonyl system, can be synthesized from acetophenones. nih.gov In the context of this compound synthesis, chalcone derivatives can be prepared from 4-isopropylacetophenone.

The synthesis of chalcones typically involves a Claisen-Schmidt condensation reaction between an acetophenone and a substituted benzaldehyde. For example, 4-methylacetophenone can be reacted with 3-nitrobenzaldehyde (B41214) in the presence of a base like sodium hydroxide in an ethanol (B145695) solution to form a substituted chalcone. youtube.com

These chalcone derivatives are valuable in their own right, exhibiting a wide range of pharmacological activities. nih.gov Furthermore, they can serve as precursors for the synthesis of other complex molecules, including those with chiral centers. The development of methods for preparing building blocks with the chalcone unit is significant for drug discovery and materials chemistry. lifechemicals.com For instance, chalcone-4'-sulfonyl chlorides and fluorides have been synthesized as versatile building blocks. lifechemicals.com The synthesis of novel chiral chalcone derivatives has been achieved with excellent enantioselectivities (up to 99%) under mild conditions from nitromethane (B149229) and chalcone derivatives. nih.gov

While the direct conversion of chalcones derived from 4-isopropylacetophenone to this compound is not a primary synthetic route, the chemistry of chalcones provides a rich platform for creating diverse molecular architectures, which can then be further transformed into a variety of chiral derivatives.

Stereochemical Investigations and Enantiomeric Control

Strategies for Achieving High Enantioselectivity in (1S)-1-(4-isopropylphenyl)ethanol Synthesis

Achieving high enantioselectivity in the synthesis of this compound primarily involves the asymmetric reduction of its corresponding prochiral ketone, 4-isopropylacetophenone. This transformation converts the achiral ketone into a specific chiral alcohol enantiomer. wikipedia.org The term asymmetric synthesis refers to a stereoselective synthesis of chiral compounds. iupac.org Various catalytic systems have been developed to facilitate this with high efficiency and enantiomeric excess (ee).

One of the most prominent methods is catalytic transfer hydrogenation . This technique typically employs a transition metal catalyst, often based on ruthenium or rhodium, in complex with a chiral ligand. The hydrogen source is usually an inexpensive and safe molecule like isopropanol (B130326) or formic acid. wikipedia.org For the reduction of aryl ketones, ruthenium catalysts paired with chiral diamine ligands have proven effective. The catalyst facilitates the transfer of hydrogen to the ketone in a stereocontrolled manner, governed by the chirality of the ligand, to produce the desired (1S)-enantiomer. wikipedia.orgwikipedia.org

Another widely used strategy is the Corey-Bakshi-Shibata (CBS) reduction . This method utilizes an oxazaborolidine catalyst along with a stoichiometric reducing agent like borane (B79455) (BH₃) or catecholborane. wikipedia.org The chiral oxazaborolidine coordinates to both the borane and the ketone's carbonyl oxygen, creating a rigid, six-membered transition state. This structure forces the borane to deliver a hydride to a specific face of the ketone, resulting in the predictable formation of one enantiomer over the other. The CBS reduction is known for its high enantioselectivity for a wide range of ketones, including aryl alkyl ketones like 4-isopropylacetophenone. wikipedia.orgnih.gov

Modified borohydride (B1222165) reagents, such as those derived from the chiral terpene α-pinene (e.g., Alpine-Borane or DIP-Chloride), also serve as effective reagents for the enantioselective reduction of ketones. uwindsor.ca The steric bulk of the chiral ligand dictates the direction of hydride attack on the prochiral ketone, leading to the formation of the chiral alcohol with high enantiopurity. uwindsor.ca

The table below summarizes key asymmetric reduction strategies applicable to the synthesis of this compound.

| Strategy | Catalyst/Reagent Type | Reducing Agent | Key Principle |

| Catalytic Transfer Hydrogenation | Chiral Ruthenium-Diamine Complex | Isopropanol, Formic Acid | The chiral ligand on the metal center directs the hydrogenation to one face of the prochiral ketone. wikipedia.orgwikipedia.org |

| CBS Reduction | Chiral Oxazaborolidine | Borane (BH₃), Catecholborane | Formation of a rigid transition state involving the catalyst, ketone, and borane ensures a highly stereoselective hydride transfer. wikipedia.orgnih.gov |

| Chiral Borane Reagents | Alpine-Borane, DIP-Chloride | Reagent acts as hydride source | Steric hindrance from the chiral auxiliary (derived from α-pinene) controls the facial selectivity of the reduction. uwindsor.ca |

Diastereoselective Synthesis of Related Isomers

While this compound itself lacks diastereomers, the principles of stereocontrol extend to the synthesis of related molecules that possess multiple stereocenters. Diastereoselective synthesis aims to control the configuration of a new stereocenter relative to an existing one.

A relevant example is the hydrogenation of 4-isopropylacetophenone (cuminone) to produce 1-(4-isopropylcyclohexyl)ethanol. perfumerflavorist.com This reaction involves the reduction of both the ketone and the aromatic ring. The reduction of the carbonyl group creates one chiral center, and the subsequent hydrogenation of the phenyl ring to a cyclohexane (B81311) ring can create additional stereocenters, leading to cis and trans diastereomers. Studies have shown that using ruthenium-supported catalysts for this hydrogenation can yield a mixture of cis and trans isomers, with one study reporting a cis:trans ratio of 72:28. perfumerflavorist.com

Furthermore, diastereoselective reductions are critical in the synthesis of 1,4-diols from 1,4-diketones. nih.govmdpi.com For instance, the reduction of tetralin-1,4-dione, a cyclic diketone, can produce either cis- or trans-diols depending on the reducing agent used. L-Selectride®, a bulky reducing agent, preferentially forms the cis-diol, whereas Red-Al® favors the formation of the trans-diol. nih.gov Asymmetric reduction of this dione (B5365651) using a CBS catalyst can yield the trans-diol with high diastereomeric and enantiomeric excess. nih.gov These strategies are applicable to the synthesis of complex molecules where a this compound moiety might be part of a larger structure with additional stereocenters.

The table below illustrates the effect of different reducing agents on the diastereoselective reduction of a model diketone, tetralin-1,4-dione. nih.gov

| Reducing Agent | Major Diastereomer | Diastereomeric Ratio (cis:trans) |

| L-Selectride® | cis-diol | 84:16 |

| Red-Al® | trans-diol | 13:87 |

| Sodium Borohydride (NaBH₄) | - | Lower diastereoselectivity |

| Lithium Aluminium Hydride (LiAlH₄) | - | Lower diastereoselectivity |

Kinetic Resolution Techniques Applied to this compound Racemates

Kinetic resolution is a powerful technique for separating a racemic mixture of a chiral compound. wikipedia.org The principle relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. In the case of racemic 1-(4-isopropylphenyl)ethanol, one enantiomer reacts faster to form a new product, leaving the slower-reacting enantiomer, ideally the desired (1S)-isomer, unreacted and thus enriched. wikipedia.orgyoutube.com The maximum theoretical yield for the recovered, unreacted enantiomer in a classic kinetic resolution is 50%. jocpr.com

Enzymatic kinetic resolution is a particularly effective and widely used method. Lipases are the most common enzymes for this purpose due to their stability, availability, and high enantioselectivity in organic solvents. jocpr.comgoogle.com The process typically involves an enzyme-catalyzed acylation (or transesterification) of the racemic alcohol. The enzyme selectively acylates one enantiomer at a much higher rate. For example, Candida antarctica lipase (B570770) B (often immobilized and sold as Novozym 435) is highly effective in resolving racemic secondary alcohols like 1-phenylethanol, a close analog of 1-(4-isopropylphenyl)ethanol. nih.govnih.gov

The reaction involves the racemic alcohol, an acyl donor (such as vinyl acetate (B1210297) or isopropenyl acetate), and the lipase in a suitable organic solvent. nih.govresearchgate.net By carefully controlling the reaction time to achieve approximately 50% conversion, the unreacted alcohol can be recovered with very high enantiomeric excess. youtube.com

The following table presents findings from the kinetic resolution of 1-phenylethanol, which serves as a model for 1-(4-isopropylphenyl)ethanol, and related compounds.

| Enzyme | Substrate | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess of Substrate (eeₛ, %) | Reference |

| Novozym 435 | (R,S)-1-phenylethanol | Vinyl Acetate | n-Hexane | ~50 | 100 | nih.gov |

| Burkholderia cepacia lipase | (R,S)-1-phenylethanol | Vinyl Acetate | n-Heptane/[EMIM][BF₄] | 40.1 | 98.9 | researchgate.net |

| Novozym 40086 | (R,S)-1-(4-methoxyphenyl)ethanol | Vinyl Acetate | n-Hexane | 56.7 | 99.9 | nih.gov |

Dynamic Kinetic Resolution in Biocatalytic Transformations

A significant limitation of classical kinetic resolution is its maximum 50% yield for a single enantiomer. jocpr.com Dynamic kinetic resolution (DKR) overcomes this limitation by integrating a second catalytic process that continuously racemizes the slow-reacting enantiomer in situ. This allows the entire racemic starting material to be converted into a single, enantiomerically pure product, with a theoretical yield of up to 100%. wikipedia.orgmdpi.com

Chemoenzymatic DKR is the most common approach for secondary alcohols. It combines the high enantioselectivity of an enzyme (typically a lipase for acylation) with the efficiency of a metal catalyst for racemization. wikipedia.org Ruthenium complexes are among the most effective catalysts for the racemization of secondary alcohols and are compatible with enzymatic reactions. mdpi.comresearchgate.net

In a typical DKR of racemic 1-(4-isopropylphenyl)ethanol, the lipase (e.g., Novozym 435) would selectively acylate the (R)-enantiomer. Simultaneously, a ruthenium catalyst would racemize the remaining, unreactive (S)-enantiomer back into the racemic mixture. This continuous cycle of resolution and racemization channels the entire starting material towards the formation of the single (R)-acetate product, which can then be hydrolyzed to yield the (R)-alcohol. To obtain the (S)-alcohol, a different enzyme that selectively acylates the (S)-enantiomer would be required, or the process could be coupled with a different transformation. youtube.com

Recent developments have focused on creating more robust and reusable catalytic systems, for instance, by immobilizing the ruthenium catalyst to facilitate its separation from the product mixture. mdpi.com This combination of metal and enzyme catalysis provides a highly efficient route to enantiomerically pure alcohols. acs.orgacs.org

The table below details representative DKR systems for secondary alcohols.

| Racemization Catalyst | Enzyme | Acyl Donor | Solvent | Yield (%) | Enantiomeric Excess of Product (eeₚ, %) | Reference |

| Ruthenium-based Shvo catalyst | Novozym 435 | 4-Chlorophenyl acetate | Toluene | High | High | nih.gov |

| [Ru(p-cymene)Cl₂]₂ / Diamine | Lipase | Isopropenyl acetate | Toluene | >96 | 99 | mdpi.comresearchgate.net |

| Niobium Phosphate (NbOPO₄·nH₂O) | CALB (Novozym 435) | - | Toluene | 92 (conversion) | 85 | researchgate.net |

Catalytic Systems in the Synthesis and Derivatization of 1s 1 4 Isopropylphenyl Ethanol

Biocatalysts in (1S)-1-(4-isopropylphenyl)ethanol Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules like this compound. Enzymes, operating under mild conditions, can provide exquisite control over stereochemistry, often outperforming classical chemical methods.

Alcohol Dehydrogenase Enzyme Characterization and Optimization

Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the interconversion between alcohols and aldehydes or ketones. wikipedia.org In the context of this compound synthesis, ADHs are pivotal for the stereoselective reduction of the prochiral ketone, 4'-isopropylacetophenone (B1293387).

Enzyme Characterization:

ADHs are a diverse group of enzymes, with at least six different forms identified in humans alone. wikipedia.org These enzymes often exist as dimers, with each subunit containing two zinc ions. One of these zinc ions is located at the catalytic site and plays a crucial role in binding the hydroxyl group of the alcohol substrate. wikipedia.org The specificity of ADHs can be broad, allowing them to act on a variety of primary and secondary alcohols. youtube.com For instance, S-1-(4-hydroxyphenyl)-ethanol dehydrogenase (S-HPED), an enzyme from the short-chain dehydrogenase/reductase family found in the bacterium Aromatoleum aromaticum, has been shown to have a wide substrate spectrum. nih.govmdpi.com This enzyme, characterized as an anti-Prelog dehydrogenase, is involved in the anaerobic degradation of p-ethylphenol. nih.govnih.gov

Optimization of Catalytic Performance:

The stability and activity of ADHs are critical for their practical application. Research has focused on understanding and mitigating enzyme inactivation. For S-HPED, studies have investigated its catalytic and structural stability across a range of temperatures and pH values. nih.gov The inactivation of S-HPED has been shown to follow a first-order kinetic model under specific pH conditions. nih.gov To enhance stability, additives like glucose have been shown to slow down the inactivation dynamics and limit enzyme aggregation over a wide range of pH and temperatures. nih.gov The reaction environment also plays a crucial role. For example, the presence of acetone (B3395972) in the reaction medium can improve the solubility of aromatic substrates and products, as well as increase the solubility of oxygen, which can be a limiting factor in oxidation reactions. wur.nl

Lipase (B570770) Selectivity and Activity in Functionalization Reactions

Lipases are another important class of biocatalysts, primarily known for their ability to hydrolyze fats. However, their utility extends to a wide range of reactions, including the kinetic resolution of racemic alcohols through stereoselective transesterification.

Selectivity and Activity:

Lipases can exhibit high enantioselectivity in the acylation of racemic alcohols, allowing for the separation of enantiomers. For instance, in the resolution of (R,S)-1-(4-methoxyphenyl)ethanol, a structurally similar compound, immobilized lipase Novozym 40086 was identified as an effective catalyst. nih.gov The efficiency of lipase-catalyzed reactions is influenced by several factors, including the choice of organic solvent, acyl donor, temperature, and substrate molar ratio. nih.gov

Immobilization and Hyperactivation:

Immobilization of lipases on solid supports is a common strategy to enhance their stability and reusability. nih.gov Physisorption onto hydrophobic supports can lead to the hyperactivation of lipases by fixing them in their open, active conformation. nih.gov Furthermore, treating lipases with ethanol (B145695) has been shown to induce hyperactivation, a phenomenon attributed to a similar mechanism as immobilization. nih.gov The use of ethanol as an additive during the immobilization process on supports like polypropylene (B1209903) has been shown to increase the enzyme's activity and thermal resistance. nih.gov Immobilized lipases can also exhibit altered chemoselectivity compared to their free counterparts. nih.gov

Homogeneous and Heterogeneous Catalysis

Beyond biocatalysis, traditional chemical catalysis, categorized as homogeneous and heterogeneous, plays a significant role in the synthesis of this compound and its precursors.

Chiral Metal Complex Catalysts

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, often utilizes chiral metal complexes to achieve asymmetric synthesis. These catalysts are instrumental in reactions like the asymmetric transfer hydrogenation of prochiral ketones.

Design and Application:

Bis-cyclometalated iridium(III) and rhodium(III) complexes have emerged as a novel class of catalysts for asymmetric, visible-light-induced photoredox chemistry. nih.gov These catalysts possess a unique form of chirality originating solely from a stereogenic metal center, which can lead to effective asymmetric induction when the substrate coordinates directly to the metal. nih.gov The synthesis of these enantiopure catalysts involves the use of chiral auxiliaries to control the metal's configuration. nih.gov In a different approach, a chemoenzymatic cascade has been developed, combining palladium-catalyzed Suzuki-Miyaura coupling with whole-cell catalyzed asymmetric reduction of the resulting ketone to produce chiral alcohols. nih.gov

Solid-Phase and Phase-Transfer Catalysts

Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of separation and reusability. These are often solid materials with catalytically active sites on their surface.

Types and Mechanisms:

A variety of solid catalysts have been employed for reactions relevant to the synthesis of precursors for this compound. These include sulfonated resins and other solids that can catalyze reactions through acidic sites on their surface. acsgcipr.org For the reduction of nitrophenols, a reaction that can be a step in the synthesis of related amino alcohols, various heterogeneous catalysts have been explored, including metal nanoparticles supported on materials like zirconia, zeolites, and graphene. mdpi.com For example, copper-doped zirconia nanoparticles have shown superior catalytic activity in the reduction of 4-nitrophenol (B140041) due to their small particle size and large surface area. Similarly, zeolite-supported manganese dioxide has proven to be a promising catalyst for the reduction of organic pollutants, with good reusability. mdpi.com

Lewis Acid Catalysis in Precursor Chemistry

Lewis acid catalysis is a powerful tool in organic synthesis, capable of activating substrates towards various transformations.

Applications in Precursor Synthesis:

In the context of precursor chemistry for compounds like this compound, Lewis acids can play a crucial role. For instance, the combination of a Lewis base and a Lewis acid has been shown to synergistically passivate defects in perovskite solar cells, a field that shares some fundamental chemical principles with catalysis. rsc.org In photochemical reactions, Lewis acid coordination to enones can cause a significant bathochromic shift in their absorption spectrum. psu.edu This phenomenon has been exploited to achieve enantioselective intramolecular [2+2] photocycloaddition reactions using a chiral Lewis acid, demonstrating the potential of this approach for asymmetric synthesis. psu.edu Furthermore, artificial metalloenzymes, created by incorporating a catalytic metal ion into a protein scaffold, have demonstrated highly efficient Lewis acid catalysis for abiological reactions, showcasing a promising future direction for catalyst design. mpg.de

Mechanistic Role of Catalysts in Stereocontrol

The enantioselective reduction of 4-isopropylacetophenone to this compound is predominantly achieved through two major classes of catalytic systems: ruthenium-based chiral catalysts and oxazaborolidine catalysts, often referred to as Corey-Bakshi-Shibata (CBS) catalysts. The stereochemical outcome of the reaction is intricately linked to the specific mechanism by which each catalyst operates, creating a chiral environment that favors the formation of one enantiomer over the other.

A key principle governing this stereocontrol is the differentiation of the two prochiral faces (Re and Si faces) of the ketone's carbonyl group. The catalyst, by virtue of its own chirality, interacts with the substrate in a way that makes the approach of the reducing agent to one face of the carbonyl significantly more favorable, leading to a high enantiomeric excess (e.e.) of the desired (S)-alcohol.

Ruthenium-Catalyzed Asymmetric Hydrogenation

Ruthenium complexes bearing chiral ligands are highly effective for the asymmetric hydrogenation of aromatic ketones like 4-isopropylacetophenone. The most renowned of these are the Noyori-type catalysts, which typically consist of a ruthenium center, a chiral diphosphine ligand (e.g., BINAP), and a chiral diamine ligand (e.g., DPEN). wikipedia.orgnih.govrsc.org

The widely accepted mechanism for these catalysts is a metal-ligand bifunctional mechanism, which operates via an outer-sphere pathway. nih.gov This means the substrate does not directly coordinate to the metal center during the hydride transfer step. The key steps involved are:

Activation of the Pre-catalyst: The pre-catalyst, often a dichloro-ruthenium complex, is activated in the presence of a base and hydrogen gas to form the active ruthenium hydride species.

Formation of the Outer-Sphere Complex: The active catalyst forms an outer-sphere complex with the ketone. The stereocontrol is established at this stage through a network of non-covalent interactions, including hydrogen bonding between the N-H group of the chiral diamine ligand and the carbonyl oxygen of the substrate. nih.gov The chiral diphosphine ligand creates a rigid and well-defined chiral pocket that sterically dictates the orientation of the ketone.

Enantio-determining Hydride Transfer: A hydride from the ruthenium center and a proton from the amine ligand are transferred to the carbonyl carbon and oxygen, respectively, in a concerted or stepwise manner. The transition state for this transfer is what determines the enantioselectivity of the reaction. nih.gov The specific geometry of the transition state, enforced by the chiral ligands, ensures that the hydride is delivered preferentially to one face of the ketone. For the synthesis of the (S)-alcohol, the catalyst must be configured to favor attack on the Re face of 4-isopropylacetophenone.

The stereochemical outcome is highly dependent on the chirality of both the diphosphine and the diamine ligands. The matching of the chirality of these two ligands is crucial for achieving high enantioselectivity.

| Catalyst | Ligands | Reaction Conditions | Conversion (%) | e.e. (%) (Configuration) | Reference |

|---|---|---|---|---|---|

| RuCl2(BINAP)(diamine) type | (S)-Tol-BINAP, (S,S)-DPEN | H2, base, isopropanol (B130326) | >99 | 98 (S) | nih.gov |

| RuCl(S,S)-Tsdpen | (S,S)-TsDPEN, p-cymene | HCOOH/NEt3, THF | 95 | 97 (S) | organic-chemistry.org |

Oxazaborolidine-Catalyzed Asymmetric Reduction (Corey-Bakshi-Shibata Reduction)

The Corey-Bakshi-Shibata (CBS) reduction employs a chiral oxazaborolidine catalyst to stereoselectively reduce ketones with a borane (B79455) source, such as borane-tetrahydrofuran (B86392) (BH₃-THF) or borane-dimethyl sulfide (B99878) (BMS). organic-chemistry.orgwikipedia.orgisomerlab.com The mechanism of stereocontrol in the CBS reduction is fundamentally different from that of ruthenium catalysts and relies on a well-defined transition state assembly.

The key mechanistic steps are as follows:

Catalyst-Borane Complex Formation: The nitrogen atom of the oxazaborolidine catalyst coordinates to the borane molecule. This coordination enhances the Lewis acidity of the endocyclic boron atom of the catalyst and activates the borane as a hydride donor. organic-chemistry.orgwikipedia.org

Ketone Coordination: The prochiral ketone, 4-isopropylacetophenone, then coordinates to the now more Lewis-acidic endocyclic boron atom of the catalyst-borane complex. The stereoselectivity arises from the preferential coordination of the ketone in a specific orientation to minimize steric interactions between the substituents on the ketone and the catalyst. Typically, the larger substituent on the ketone (the 4-isopropylphenyl group) orients itself away from the bulky substituent on the chiral ring of the oxazaborolidine. wikipedia.org

Intramolecular Hydride Transfer: The hydride from the coordinated borane is then transferred to the carbonyl carbon through a highly organized, six-membered ring transition state. organic-chemistry.orgwikipedia.org This intramolecular delivery ensures that the hydride attacks a specific face of the ketone, leading to the formation of the desired enantiomer. To produce this compound, an (S)-oxazaborolidine catalyst is typically used, which directs the hydride to the Re face of the ketone.

Catalyst Regeneration: After the hydride transfer, the resulting alkoxyborane dissociates, and the oxazaborolidine catalyst is regenerated to participate in another catalytic cycle.

The predictability of the stereochemical outcome based on the catalyst's chirality and the steric bulk of the ketone's substituents is a significant advantage of the CBS reduction.

| Catalyst Precursor (Amino Alcohol) | Borane Source | Reaction Conditions | Conversion (%) | e.e. (%) (Configuration) | Reference |

|---|---|---|---|---|---|

| (S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine | BH3·SMe2 | THF, Room Temp. | High | 95 (S) | york.ac.uk |

| (1R,2S)-(-)-Norephedrine | BH3·THF | THF, 0 °C to Room Temp. | 92 | 85 (S) | wikipedia.org |

Mechanistic Insights into Reactions Involving 1s 1 4 Isopropylphenyl Ethanol

Elucidation of Reaction Pathways and Transition States

The reaction pathways of (1S)-1-(4-isopropylphenyl)ethanol are diverse, with dehydration and oxidation being prominent examples. The specific pathway and the nature of the transition state are highly dependent on the reaction conditions.

A common reaction of alcohols is acid-catalyzed dehydration to form alkenes. For a secondary alcohol such as this compound, this transformation typically proceeds through an E1 (elimination, unimolecular) mechanism. libretexts.org The reaction is initiated by the protonation of the hydroxyl group by a strong acid, like sulfuric or phosphoric acid, forming a good leaving group, an alkyloxonium ion. libretexts.orgchemguide.co.uk The subsequent departure of a water molecule leads to the formation of a secondary carbocation intermediate. This carbocation is stabilized by the adjacent isopropylphenyl group. The final step involves the abstraction of a proton from a carbon adjacent to the carbocation by a weak base (such as water or the conjugate base of the acid), resulting in the formation of a double bond and yielding 4-isopropenyl-1-methylbenzene. libretexts.org The rate-determining step in this E1 pathway is the formation of the carbocation.

Alternatively, under different conditions, an E2 (elimination, bimolecular) mechanism might be favored, particularly with a strong, bulky base. In an E2 reaction, the abstraction of a proton by the base and the departure of the leaving group occur in a single, concerted step, passing through a single transition state without the formation of a carbocation intermediate. chemguide.co.uklibretexts.org

The oxidation of this compound to the corresponding ketone, 4-isopropylacetophenone, also proceeds through specific pathways. The mechanism of alcohol oxidation can be complex, often involving several steps such as alcohol adsorption onto a catalyst surface, dehydrogenation, and the formation of various intermediates. researchgate.net In electro-oxidation, for instance, the reaction can proceed through different pathways depending on the electrode material and potential. mdpi.comrsc.orgresearchgate.net While direct studies on this compound are limited, by analogy with ethanol (B145695), the oxidation likely involves the formation of an adsorbed acetyl species followed by further reaction. mdpi.comresearchgate.net

| Reaction Type | Proposed Mechanism | Key Intermediates/Transition States | Typical Conditions |

| Dehydration | E1 | Alkyloxonium ion, Secondary carbocation | Strong acid (e.g., H₂SO₄), Heat libretexts.org |

| Dehydration | E2 | Concerted transition state | Strong, bulky base |

| Oxidation | - | Adsorbed acetyl species | Oxidizing agent (e.g., PCC, KMnO₄), Electrochemical oxidation researchgate.netmdpi.comresearchgate.net |

Analysis of Electronic and Steric Effects on Reactivity

The reactivity of this compound is significantly influenced by both electronic and steric effects. These factors play a crucial role in determining the rate and outcome of its reactions.

Electronic Effects: The phenyl ring, with its delocalized π-electron system, exerts a significant electronic influence. The isopropyl group at the para position is an electron-donating group due to hyperconjugation and weak inductive effects. This electron-donating character increases the electron density in the aromatic ring, which can, in turn, stabilize adjacent positive charges. This is particularly important in reactions proceeding through a carbocation intermediate, such as the E1 dehydration. The electron-donating nature of the isopropylphenyl group helps to stabilize the secondary carbocation formed upon the loss of water, thus facilitating the reaction. The accurate analysis of such electronic effects is crucial for understanding the stability of organic compounds and their reaction pathways. researchgate.net

Investigation of Hydrogen Transfer Mechanisms

Hydrogen transfer reactions are fundamental in the chemistry of alcohols. In the context of this compound, hydrogen transfer mechanisms are particularly relevant in oxidation and reduction reactions.

One important type of hydrogen transfer is hydride transfer , where a hydrogen atom is transferred with its two bonding electrons (H⁻). In the Meerwein-Ponndorf-Verley reduction, for instance, an aluminum alkoxide catalyzes the reduction of a ketone by an alcohol, which acts as the hydride donor. The reverse reaction, the Oppenauer oxidation, involves the transfer of a hydride from the alcohol to a ketone.

Another significant mechanism is hydrogen atom transfer (HAT) , where a neutral hydrogen atom is transferred. This is often observed in radical reactions. For example, the oxidation of alcohols by certain high-valent metal-oxo species has been shown to proceed via a HAT mechanism. rsc.org The rate of these reactions often correlates with the α-C-H bond dissociation energy (BDE) of the alcohol. rsc.org

In metal-catalyzed hydrogen transfer reactions, the mechanism can be complex, often involving the formation of metal hydride intermediates. libretexts.org For example, rhodium, iridium, and ruthenium complexes are effective catalysts for hydrogen transfer from alcohols to ketones. libretexts.org Studies using deuterated alcohols have helped to elucidate these mechanisms, distinguishing between direct carbon-to-carbon hydrogen transfer and pathways involving the exchange of hydrogen with the solvent or other species. libretexts.org DFT calculations can also support the proposed mechanisms, for instance, by indicating an outer-sphere hydrogenation mechanism where hydride transfer from the alcoholate to the metal center is the rate-determining step. nih.gov

| Hydrogen Transfer Type | Description | Relevant Reactions |

| Hydride Transfer (H⁻) | Transfer of a proton with two electrons. | Meerwein-Ponndorf-Verley reduction, Oppenauer oxidation |

| Hydrogen Atom Transfer (HAT) | Transfer of a neutral hydrogen atom. | Radical oxidations rsc.org |

| Metal-Catalyzed Transfer | Involves metal hydride intermediates. | Catalytic transfer hydrogenation libretexts.orgnih.gov |

Radical Pathway Exploration in Cross-Coupling Reactions

Recent advances in synthetic methodology have highlighted the importance of radical pathways, particularly in cross-coupling reactions. For alcohols like this compound, this opens up new avenues for forming carbon-carbon bonds.

One approach involves the generation of a radical at the benzylic position of the alcohol. This can be achieved through various methods, such as photoredox catalysis or the use of low-valent transition metals. mdpi.compku.edu.cn For instance, a nickel-catalyzed cross-electrophile coupling can unite benzyl (B1604629) alcohols with alkenyl halides. pku.edu.cn The mechanism of such reactions can be complex, potentially involving either a "radical chain" or a "sequential reduction" pathway. pku.edu.cn

A "radical sorting" strategy has also been developed for alcohol-alcohol cross-coupling. chemguide.co.ukmdpi.com In this process, two different alcohol fragments are deoxygenated in situ to generate transient alkyl radicals. A nickel catalyst can then selectively mediate the cross-coupling of these radicals, often through a bimolecular homolytic substitution (SH2) mechanism. mdpi.com This approach allows for the construction of new C(sp³)–C(sp³) bonds from readily available alcohol starting materials. chemguide.co.ukmdpi.com

Furthermore, a decoupling strategy in asymmetric radical cross-coupling has been reported, which separates the stereodetermining step from the bond-forming step. libretexts.org This could potentially be applied to reactions involving this compound to achieve high enantioselectivity and broad reaction scope.

Intramolecular and Intermolecular Interactions in Reaction Mechanisms

The behavior of this compound in solution and during reactions is governed by a network of intramolecular and intermolecular interactions.

Intermolecular Interactions: As an alcohol, this compound can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom). These hydrogen bonds are the strongest intermolecular forces present and significantly influence the compound's physical properties and its role as a solvent or reactant. In addition to hydrogen bonding, dipole-dipole interactions arise from the polar C-O and O-H bonds. London dispersion forces are also present and increase with the size of the molecule. In solution, the interactions with solvent molecules can affect reaction rates and mechanisms. For example, in polar protic solvents, hydrogen bonding to the hydroxyl group can influence its leaving group ability.

Advanced Structural Characterization and Computational Analysis of 1s 1 4 Isopropylphenyl Ethanol

Single-Crystal X-ray Diffraction Studies for Absolute Configuration and Conformation

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive analytical method for the unambiguous determination of the three-dimensional structure of a crystalline compound. This non-destructive technique provides precise data on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.

For a chiral molecule such as (1S)-1-(4-isopropylphenyl)ethanol, SC-XRD is the most powerful tool for determining its absolute configuration. By analyzing the diffraction pattern of a suitable single crystal, it is possible to establish the 'S' configuration at the stereogenic center (the carbon atom bearing the hydroxyl group) without ambiguity. The analysis, often employing anomalous dispersion effects, would confirm the specific spatial orientation of the four groups—hydroxyl, hydrogen, methyl, and 4-isopropylphenyl—around the chiral carbon.

Furthermore, the crystallographic data would reveal the molecule's preferred conformation in the solid state. This includes the rotational orientation of the isopropyl group relative to the phenyl ring and the conformation around the C-O bond of the ethanol (B145695) moiety. These details are crucial for understanding intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictates the crystal packing arrangement. While SC-XRD is the gold standard for this purpose, the successful growth of a high-quality single crystal is a prerequisite for the analysis.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio of an ion with extremely high precision. This allows for the determination of an exact mass, which can be used to validate the molecular formula of a compound. t3db.ca

For this compound, the molecular formula is C₁₁H₁₆O. scbt.com The theoretical exact mass can be calculated by summing the precise masses of its constituent isotopes. HRMS analysis would be expected to yield an experimental mass that matches this theoretical value to within a very small margin of error (typically < 5 ppm).

| Parameter | Value | Source |

| Molecular Formula | C₁₁H₁₆O | nih.gov |

| Theoretical Exact Mass | 164.120115130 Da | nih.gov |

| Analysis Goal | Experimental mass matches theoretical mass |

Confirmation of the exact mass by HRMS provides definitive evidence for the molecular formula, distinguishing it from any other combination of atoms that might have the same nominal mass.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. thermofisher.com The FTIR spectrum of this compound is expected to display several characteristic absorption bands.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| O-H Stretch | 3600-3200 (broad) | Alcohol |

| C-H Stretch (sp²) | 3100-3000 | Aromatic C-H |

| C-H Stretch (sp³) | 3000-2850 | Aliphatic C-H (methyl, methine) |

| C=C Stretch | 1610-1500 | Aromatic Ring |

| C-O Stretch | 1260-1000 | Secondary Alcohol |

The most prominent feature would be the broad O-H stretching band, characteristic of a hydrogen-bonded alcohol. researchgate.net The presence of both sp³ and sp² C-H stretching absorptions, along with aromatic C=C overtone bands and a strong C-O stretching signal, would collectively confirm the key functional groups of the molecule.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), serve as a powerful complement to experimental data. nih.govresearchgate.net By modeling the molecule in silico, it is possible to predict and rationalize its structural and electronic properties.

A typical approach would involve geometry optimization using a functional like B3LYP with a basis set such as 6-311+G(d,p). researchgate.net Such calculations can:

Determine Stable Conformations: The calculations can find the lowest energy conformation of the molecule, providing theoretical insight into the rotational preferences of the isopropyl and hydroxyl groups.

Predict Spectroscopic Data: Theoretical vibrational frequencies can be calculated and compared with the experimental FTIR spectrum to aid in the assignment of absorption bands. Similarly, NMR chemical shifts can be calculated and correlated with experimental values to support spectral assignments.

Analyze Electronic Properties: The calculations can generate a Molecular Electrostatic Potential (MEP) map, which visualizes the electron-rich (negative potential, e.g., around the oxygen atom) and electron-poor (positive potential) regions of the molecule, indicating sites of reactivity. researchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides information about the molecule's electronic excitation properties and reactivity.

By comparing these theoretical predictions with the experimental results from XRD, NMR, and FTIR, a comprehensive and highly validated structural model of this compound can be achieved.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. arxiv.org For this compound, DFT calculations would be employed to determine its most stable three-dimensional geometry. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule. arxiv.orgnih.gov

The calculations would typically be performed using a specific functional, such as B3LYP or ωB97XD, and a suitable basis set (e.g., 6-311G(d,p)), which defines the set of mathematical functions used to build the molecular orbitals. nih.govnih.gov The output of a DFT geometry optimization provides precise bond lengths, bond angles, and dihedral angles for the molecule's most stable conformer. These parameters are fundamental for understanding the molecule's shape and steric properties.

Table 6.5.1-1: Predicted Geometrical Parameters for this compound from DFT

| Parameter | Predicted Value |

| Bond Lengths (Å) | Data not available in published literature |

| Bond Angles (°) | Data not available in published literature |

| Dihedral Angles (°) | Data not available in published literature |

| Total Electronic Energy (Hartree) | Data not available in published literature |

| Dipole Moment (Debye) | Data not available in published literature |

Note: The table above is a representation of the type of data that would be generated from DFT calculations. Specific values for this compound are not currently available in published research.

HOMO-LUMO Analysis and Molecular Orbital Theory

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, where they are considered to be in molecular orbitals that extend over the entire molecule. libretexts.orglumenlearning.com Within this framework, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier molecular orbitals. ossila.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's chemical reactivity, kinetic stability, and electronic properties. schrodinger.comwuxibiology.com A small HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited, whereas a large gap indicates higher stability. mdpi.com

For this compound, analysis of the HOMO and LUMO would reveal the regions of the molecule most likely to be involved in electron donation and acceptance, respectively. The visualization of these orbitals would show their spatial distribution, indicating, for example, whether the aromatic ring or the alcohol functional group is the primary site of electronic activity. This information is invaluable for predicting how the molecule will interact with other reagents.

Table 6.5.2-1: Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Value (eV) |

| HOMO Energy | Data not available in published literature |

| LUMO Energy | Data not available in published literature |

| HOMO-LUMO Gap (ΔE) | Data not available in published literature |

Note: This table illustrates the expected output from a HOMO-LUMO analysis. Specific computational data for this compound has not been reported in the scientific literature.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. uni-muenchen.deresearchgate.net It is calculated by determining the electrostatic potential at a particular point in space near a molecule, which represents the force a positive test charge would experience. uni-muenchen.de The MEP is then mapped onto the molecule's electron density surface using a color spectrum.

Typically, regions of negative electrostatic potential, which are susceptible to electrophilic attack, are colored red, while regions of positive electrostatic potential, which are prone to nucleophilic attack, are colored blue. uni-muenchen.de Green and yellow areas represent regions of intermediate or near-zero potential.

For this compound, an MEP map would clearly identify the electron-rich and electron-poor regions. It is expected that the oxygen atom of the hydroxyl group would be a region of high negative potential (red) due to the presence of lone pairs of electrons. The hydrogen atom of the hydroxyl group and potentially the hydrogen atoms on the aromatic ring would exhibit positive potential (blue). This visualization provides a powerful, intuitive guide to the molecule's reactive sites and intermolecular interaction patterns, such as hydrogen bonding. nih.gov

Table 6.5.3-1: MEP Surface Characteristics for this compound

| Feature | Predicted Location and Potential Range (kcal/mol) |

| Minimum Electrostatic Potential (V_min) | Data not available in published literature |

| Maximum Electrostatic Potential (V_max) | Data not available in published literature |

Note: This table is intended to show the type of data derived from an MEP analysis. To date, no specific MEP studies have been published for this compound.

Atoms in Molecules (AIM) Theory and Hirshfeld Surface Analysis for Non-Covalent Interactions

Atoms in Molecules (AIM) Theory The Quantum Theory of Atoms in Molecules (QTAIM or AIM) provides a method for partitioning a molecule's electron density to define atoms and the chemical bonds between them. mdpi.com AIM analysis identifies critical points in the electron density, such as bond critical points (BCPs), which characterize the nature of chemical bonds. The properties of the electron density at these BCPs, such as its magnitude and the Laplacian of the electron density, can be used to classify interactions as either shared (covalent) or closed-shell (ionic, van der Waals, hydrogen bonds). For this compound, AIM would be used to rigorously characterize all covalent bonds and any intramolecular non-covalent interactions, such as hydrogen bonds, providing a deeper understanding of the forces that determine its conformation.

Hirshfeld Surface Analysis Hirshfeld surface analysis is a powerful technique for visualizing and quantifying intermolecular interactions in a crystal lattice. scirp.orgresearchgate.net The Hirshfeld surface is constructed around a molecule, and the distance from the surface to the nearest atom inside (d_i) and outside (d_e) is calculated. These distances are then used to generate a two-dimensional "fingerprint plot," which provides a quantitative summary of the different types of intermolecular contacts.

Table 6.5.4-1: Predicted Intermolecular Contact Contributions from Hirshfeld Surface Analysis for this compound

| Intermolecular Contact Type | Percentage Contribution (%) |

| H···H | Data not available in published literature |

| O···H / H···O | Data not available in published literature |

| C···H / H···C | Data not available in published literature |

| C···C | Data not available in published literature |

Note: This table represents the kind of quantitative data obtained from Hirshfeld surface analysis. Such an analysis for this compound has not been found in the existing scientific literature.

Applications of 1s 1 4 Isopropylphenyl Ethanol As a Synthetic Intermediate

Role in the Synthesis of Chiral Organic Compounds

The primary value of (1S)-1-(4-isopropylphenyl)ethanol in synthesis lies in its inherent chirality. As a chiral building block, it can be incorporated into larger molecules, transferring its stereochemical information. This is fundamental in asymmetric synthesis, where controlling the three-dimensional arrangement of atoms is crucial, particularly in the pharmaceutical and materials science fields. mdpi.com